(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
Overview
Description
The compound you mentioned is a complex organic molecule. It appears to contain elements of stereochemistry, as indicated by the (S)-, (1R,2R)- prefixes, which refer to the spatial arrangement of atoms in the molecule . The molecule also contains functional groups such as thioureido and benzyl, which can influence its chemical behavior.
Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using various techniques. Stereochemistry plays a crucial role in the structure and function of such molecules . The configuration (R or S) at the chiral centers in the molecule can be determined by analyzing the priorities of the substituents around the chiral center .Chemical Reactions Analysis
The chemical reactions involving such a compound would depend on its functional groups and stereochemistry. For instance, thioureido groups can participate in a variety of reactions .Physical And Chemical Properties Analysis
Enantiomers, like the ones specified in your compound, have similar physical and chemical properties, making them hard to separate . Techniques like chiral chromatography can be used to separate these enantiomers .Scientific Research Applications
Chiral Solvating Agent for Enantiodifferentiation
This chemical has been explored as a chiral solvating agent (CSA) for enantiodiscrimination in derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. It effectively discriminates N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids, enhancing the differentiation of NMR signals of enantiomeric substrates in ternary systems. This application is crucial for determining the stereochemical features of compounds in organic chemistry and pharmaceuticals (Recchimurzo et al., 2020).
Synthesis of Heterocyclic Compounds
Thiourea derivatives, including this chemical, are used in synthesizing various heterocyclic compounds. These are essential in medicinal chemistry for creating new pharmaceuticals with potential therapeutic effects. For instance, thiourea-acetamides are used in one-pot cascade reactions to efficiently produce heterocycles like imidazo[1,2-c]pyrimidines, which are important in drug discovery (Schmeyers & Kaupp, 2002).
Organocatalysis in Synthesis
The compound is used in organocatalysis for synthesizing various organic compounds. For example, it's been applied in the Friedel–Crafts alkylation of indole, leading to the production of chiral compounds. This application is significant in creating asymmetric molecules, which are crucial in the development of drugs and other biologically active compounds (Najda-Mocarska et al., 2018).
Antimicrobial and Antiviral Evaluation
Thiourea derivatives have been assessed for antimicrobial and antiviral activities. They are key in synthesizing compounds that can potentially treat infectious diseases. Some of these derivatives have demonstrated promising activities in inhibiting the growth of various microorganisms and viruses, highlighting their potential in developing new antimicrobial and antiviral agents (El-Sherbeny et al., 1995).
Cytotoxicity and DNA-Topoisomerase Inhibitory Activity
These compounds have also been evaluated for their cytotoxic effects and ability to inhibit DNA topoisomerases, enzymes that play a crucial role in DNA replication. This research is significant in cancer therapy, as compounds that can modulate the activity of DNA topoisomerases may be effective in treating certain types of cancer (Esteves-Souza et al., 2006).
properties
IUPAC Name |
(2S)-2-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]-N-benzyl-N,3,3-trimethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4OS/c1-21(2,3)18(19(26)25(4)14-15-10-6-5-7-11-15)24-20(27)23-17-13-9-8-12-16(17)22/h5-7,10-11,16-18H,8-9,12-14,22H2,1-4H3,(H2,23,24,27)/t16-,17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEVMNSDRMDKFO-KZNAEPCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2CCCCC2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)NC(=S)N[C@@H]2CCCC[C@H]2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720844 | |
Record name | N~2~-{[(1R,2R)-2-Aminocyclohexyl]carbamothioyl}-N-benzyl-N,3-dimethyl-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide | |
CAS RN |
479423-21-7 | |
Record name | N~2~-{[(1R,2R)-2-Aminocyclohexyl]carbamothioyl}-N-benzyl-N,3-dimethyl-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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